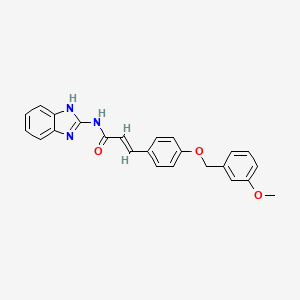

NF-|EB-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(E)-N-(1H-benzimidazol-2-yl)-3-[4-[(3-methoxyphenyl)methoxy]phenyl]prop-2-enamide |

InChI |

InChI=1S/C24H21N3O3/c1-29-20-6-4-5-18(15-20)16-30-19-12-9-17(10-13-19)11-14-23(28)27-24-25-21-7-2-3-8-22(21)26-24/h2-15H,16H2,1H3,(H2,25,26,27,28)/b14-11+ |

InChI Key |

AFBZSFXVJLKUFP-SDNWHVSQSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4N3 |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of Novel NF-κB Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "NF-κB-IN-8." The following technical guide, therefore, provides a comprehensive framework for characterizing the in vitro mechanism of action of any novel NF-κB inhibitor, using methodologies and data presentation formats applicable to a hypothetical compound like NF-κB-IN-8.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that play a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in numerous pathological conditions such as cancer, inflammatory disorders, and autoimmune diseases.[1][3] Consequently, the development of specific NF-κB inhibitors is a significant focus of therapeutic research.

The NF-κB family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[2][4] These proteins form various homo- and heterodimers to regulate gene expression. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs).[1][2] Cellular stimuli, such as inflammatory cytokines, activate intracellular signaling cascades that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes.[1][6]

There are two major signaling pathways for NF-κB activation: the canonical and the non-canonical pathways.

-

Canonical Pathway: This is the most common pathway, typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It primarily leads to the activation of p65/p50 heterodimers.[3][5][7]

-

Non-canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is crucial for B-cell maturation and lymphoid organ development. It results in the processing of p100 to p52 and the activation of p52/RelB dimers.[3][4]

Characterizing the In Vitro Mechanism of Action of a Novel NF-κB Inhibitor

To elucidate the mechanism of action of a novel NF-κB inhibitor, a series of in vitro assays are typically employed. These assays are designed to pinpoint the specific step(s) in the signaling cascade that the inhibitor targets.

Primary Cellular Assays: Confirming NF-κB Inhibition

The initial step is to confirm that the compound inhibits NF-κB activity in a cellular context.

This is a high-throughput and quantitative method to measure the transcriptional activity of NF-κB.

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element are commonly used.[8]

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., NF-κB-IN-8) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a known agonist, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay like MTT). Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NF-κB activity.

Hypothetical Data Presentation:

| Concentration of NF-κB-IN-8 (µM) | NF-κB Activity (% of Stimulated Control) |

| 0.01 | 95.2 ± 4.1 |

| 0.1 | 78.5 ± 3.5 |

| 1 | 52.3 ± 2.8 |

| 10 | 15.1 ± 1.9 |

| 100 | 5.6 ± 0.8 |

| IC50 | 0.95 µM |

This assay visually confirms the inhibition of NF-κB nuclear translocation, a key step in its activation.[6]

Experimental Protocol:

-

Cell Line and Seeding: Seed a suitable cell line (e.g., HeLa or A549) on 96-well imaging plates.

-

Treatment and Stimulation: Treat the cells with the inhibitor followed by stimulation with an agonist (e.g., TNF-α or IL-1β) for 30-60 minutes.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for NF-κB (specifically the p65 subunit) using a primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.

Hypothetical Data Presentation:

| Treatment | Nuclear/Cytoplasmic p65 Ratio |

| Vehicle Control | 1.2 ± 0.2 |

| TNF-α (10 ng/mL) | 4.8 ± 0.5 |

| TNF-α + NF-κB-IN-8 (1 µM) | 2.5 ± 0.3 |

| TNF-α + NF-κB-IN-8 (10 µM) | 1.4 ± 0.2 |

Delineating the Molecular Target

Once cellular inhibition is confirmed, the next step is to identify the specific molecular target of the inhibitor within the NF-κB pathway.

Western blotting can determine if the inhibitor affects the phosphorylation and degradation of key signaling proteins.

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 or THP-1) and pre-treat with the inhibitor before stimulating with an agonist (e.g., LPS for TLR4 activation).

-

Protein Extraction: Prepare whole-cell lysates at different time points post-stimulation.

-

SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin.

Interpretation of Hypothetical Results:

-

Inhibition of IκBα phosphorylation and degradation: Suggests the inhibitor acts at or upstream of the IKK complex.

-

No effect on IκBα phosphorylation/degradation, but inhibition of p65 phosphorylation: Suggests a target downstream of IKK, possibly affecting kinases that phosphorylate p65.

-

No effect on phosphorylation events, but inhibition of nuclear translocation: May indicate interference with the nuclear import machinery.

This biochemical assay directly measures the enzymatic activity of the IKK complex and can determine if the inhibitor is a direct IKK inhibitor.

Experimental Protocol:

-

Enzyme and Substrate: Use recombinant IKKβ enzyme and a substrate, such as a GST-tagged IκBα fragment.

-

Reaction: Set up a kinase reaction buffer containing ATP (often radiolabeled [γ-32P]ATP), the enzyme, substrate, and varying concentrations of the inhibitor.

-

Detection: Measure the incorporation of phosphate into the substrate. This can be done by autoradiography after SDS-PAGE or through non-radioactive methods like ADP-Glo™ Kinase Assay.

Hypothetical Data Presentation:

| Concentration of NF-κB-IN-8 (µM) | IKKβ Activity (% of Control) |

| 0.01 | 98.1 ± 3.2 |

| 0.1 | 85.4 ± 4.5 |

| 1 | 48.7 ± 2.1 |

| 10 | 12.3 ± 1.5 |

| 100 | 2.1 ± 0.5 |

| IC50 | 1.1 µM |

EMSA is used to determine if the inhibitor prevents the binding of NF-κB to its DNA consensus site.

Experimental Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without the inhibitor and stimulated with an agonist.

-

Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing a consensus κB binding site.

-

Electrophoresis: Separate the protein-DNA complexes from free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging.

Interpretation of Hypothetical Results:

-

A reduction in the shifted band corresponding to the NF-κB-DNA complex in the presence of the inhibitor indicates that it either prevents nuclear translocation or directly interferes with DNA binding.

Visualizing the Mechanism and Workflows

NF-κB Signaling Pathway and Potential Inhibition Points

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

The Differential Role of IKKβ Inhibition in Canonical vs. Non-Canonical NF-κB Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders. The activity of NF-κB is primarily controlled by two distinct signaling pathways: the canonical and the non-canonical pathways. A key regulatory node in these pathways is the IκB kinase (IKK) complex. While the compound "NF-κB-IN-8" is not described in the scientific literature, this guide will utilize the well-characterized, selective IKKβ inhibitor, BMS-345541 , as a representative molecule to explore the differential effects of targeted IKK inhibition on these two pathways.

The Canonical and Non-Canonical NF-κB Pathways: An Overview

The NF-κB family of transcription factors consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers to regulate gene expression.

The Canonical Pathway is a rapid and transient response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). In resting cells, NF-κB dimers, most commonly the p50/RelA heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates the p50/RelA dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

The Non-Canonical Pathway is a slower, more persistent signaling cascade activated by a specific subset of TNF receptor superfamily members, including BAFF-R and LTβR. This pathway is crucial for lymphoid organogenesis and B-cell maturation. The central kinase in this pathway is the NF-κB inducing kinase (NIK), which, upon activation, phosphorylates and activates an IKKα homodimer. This IKKα complex then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100. This phosphorylation event leads to the ubiquitination and proteasomal processing of p100 into the mature p52 subunit. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of its target genes.

BMS-345541: A Selective IKKβ Inhibitor

BMS-345541 is a potent and selective, allosteric inhibitor of IKKβ. Its selectivity for IKKβ over IKKα makes it an invaluable tool for dissecting the distinct roles of the canonical and non-canonical NF-κB pathways.

Quantitative Data: Potency and Selectivity

The inhibitory activity of BMS-345541 has been quantified in various assays, demonstrating its preference for IKKβ.

| Target | Assay Type | IC50 (µM) | Reference |

| IKKβ (IKK-2) | Cell-free kinase assay | 0.3 | [1][2][3][4][5] |

| IKKα (IKK-1) | Cell-free kinase assay | 4.0 | [1][2][3][4][5] |

| IκBα phosphorylation | Cellular assay (THP-1 cells) | ~4.0 | [3][6] |

| LPS-stimulated cytokine production (TNFα, IL-1β, IL-6, IL-8) | Cellular assay (THP-1 cells) | 1-5 | [1][2][3][6] |

BMS-345541 has been shown to be highly selective, exhibiting no significant inhibition against a panel of 15 other kinases at concentrations up to 100 µM[1][7].

Impact of BMS-345541 on the Canonical vs. Non-Canonical Pathways

The selectivity of BMS-345541 for IKKβ dictates its differential effects on the two NF-κB signaling cascades.

Inhibition of the Canonical Pathway

By directly inhibiting IKKβ, BMS-345541 effectively blocks the key initiating step of the canonical pathway. This leads to:

-

Reduced IκBα Phosphorylation and Degradation: Inhibition of IKKβ prevents the phosphorylation of IκBα at serines 32 and 36, thus stabilizing the IκBα-p50/RelA complex in the cytoplasm[1].

-

Inhibition of RelA (p65) Nuclear Translocation: With IκBα remaining intact, the nuclear localization signal of RelA is masked, preventing its translocation to the nucleus.

-

Downregulation of NF-κB Target Genes: The lack of nuclear p50/RelA leads to a significant reduction in the transcription of canonical NF-κB target genes, such as those encoding pro-inflammatory cytokines.

Minimal Effect on the Non-Canonical Pathway

Due to its significantly lower potency against IKKα, BMS-345541 has a limited impact on the non-canonical pathway at concentrations that effectively block the canonical pathway. This is evidenced by:

-

Unaffected p100 Processing: The processing of p100 to p52 is primarily mediated by IKKα homodimers. Studies have shown that treatment with BMS-345541 does not significantly alter the levels of the p52 subunit, indicating that p100 processing remains largely intact[8].

-

Permissive RelB/p52 Nuclear Translocation: As p100 processing is not inhibited, the generation of p52 and the subsequent nuclear translocation of the p52/RelB heterodimer can still occur in response to non-canonical stimuli.

Visualizing the Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Canonical NF-κB pathway and the inhibitory action of BMS-345541.

Caption: Non-canonical NF-κB pathway showing the limited effect of BMS-345541.

Experimental Workflow Diagrams

Caption: Western blot workflow for analyzing NF-κB pathway components.

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Detailed Experimental Protocols

Western Blotting for Phospho-IκBα and p100/p52

This protocol is designed to assess the effect of BMS-345541 on the phosphorylation of IκBα (a marker of canonical pathway activation) and the processing of p100 to p52 (a marker of non-canonical pathway activation).

Materials:

-

Cell line (e.g., THP-1 for canonical, or a cell line responsive to non-canonical stimuli like B-cells for p100 processing)

-

BMS-345541 (stock solution in DMSO)

-

Stimulus for canonical pathway (e.g., TNFα)

-

Stimulus for non-canonical pathway (e.g., anti-CD40 antibody or BAFF)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB2 p100/p52, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNFα for 15-30 minutes for the canonical pathway; 1 µg/mL anti-CD40 for 24 hours for the non-canonical pathway). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control.

-

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of BMS-345541.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

BMS-345541 (stock solution in DMSO)

-

Stimulus (e.g., TNFα or PMA)

-

Cell culture medium and supplements

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of BMS-345541 in cell culture medium.

-

Pre-treat the cells with the diluted BMS-345541 or vehicle for 1-2 hours.

-

-

Stimulation:

-

Add the stimulus (e.g., 10 ng/mL TNFα) to the wells. Include an unstimulated control.

-

-

Incubation:

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data by setting the stimulated control to 100% activity and the unstimulated control to 0% activity.

-

Calculate the IC50 value for BMS-345541 by plotting the percentage of inhibition against the log concentration of the compound.

-

Conclusion

The selective IKKβ inhibitor BMS-345541 serves as a powerful pharmacological tool to delineate the distinct functions of the canonical and non-canonical NF-κB pathways. Its potent inhibition of IKKβ effectively abrogates canonical signaling, characterized by the prevention of IκBα degradation and RelA nuclear translocation. In contrast, its minimal activity against IKKα leaves the non-canonical pathway, and specifically the processing of p100 to p52, largely unperturbed. This differential activity underscores the therapeutic potential of targeting specific IKK isoforms to modulate distinct arms of the NF-κB signaling network in various disease contexts. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working to unravel the complexities of NF-κB signaling and develop novel therapeutic interventions.

References

- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Effects of NF-κB Inhibition on Downstream Target Genes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2] Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the NF-κB signaling pathway, the consequences of its inhibition, and the methodologies used to study its downstream effects, with a focus on a representative inhibitory molecule.

Note on "NF-κB-IN-8": Extensive searches for a specific inhibitor named "NF-κB-IN-8" did not yield any publicly available information. Therefore, this document will focus on the general principles of NF-κB inhibition and its effects on downstream target genes, using data from well-characterized inhibitors as illustrative examples.

The NF-κB Signaling Pathway: A Dual Cascade

The NF-κB family comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[4] These proteins form various homo- and heterodimers to regulate gene expression.[5] The activity of NF-κB is primarily controlled through two major signaling pathways: the canonical and non-canonical pathways.

The Canonical Pathway

The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1β, as well as by pathogen-associated molecular patterns (PAMPs).[6] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and NEMO, becomes activated and phosphorylates IκBα.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (most commonly p50/RelA) to translocate to the nucleus and activate the transcription of its target genes.[2]

The Non-Canonical Pathway

The non-canonical pathway is activated by a more specific set of stimuli, including certain members of the TNF superfamily like CD40L and BAFF.[6] This pathway is primarily dependent on the activation of NF-κB-inducing kinase (NIK) and IKKα.[7] NIK phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit of the p100/RelB dimer. This leads to the processing of p100 to p52, and the resulting p52/RelB heterodimer translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation.[7]

Downstream Target Genes of NF-κB

NF-κB regulates the expression of hundreds of genes that are critical for various biological responses. These can be broadly categorized as follows:

-

Inflammatory Cytokines and Chemokines: Genes encoding proteins like TNF-α, IL-1β, IL-6, and IL-8 (CXCL8) are classic NF-κB targets, responsible for amplifying the inflammatory response.[8]

-

Adhesion Molecules: NF-κB induces the expression of molecules such as ICAM-1 and VCAM-1, which facilitate the recruitment of immune cells to sites of inflammation.

-

Anti-apoptotic Proteins: A crucial role of NF-κB is the promotion of cell survival through the upregulation of anti-apoptotic genes like Bcl-2, Bcl-xL, and members of the inhibitor of apoptosis (IAP) family.[7]

-

Cell Cycle Regulators: Genes such as Cyclin D1 can be regulated by NF-κB, linking it to cell proliferation.

-

Feedback Regulators: NF-κB also induces the expression of its own inhibitors, such as IκBα, creating a negative feedback loop to terminate the signal.[9]

Effects of NF-κB Inhibition on Target Gene Expression

Inhibition of the NF-κB pathway is a major therapeutic strategy for inflammatory diseases and cancer.[2] The effects of an NF-κB inhibitor on downstream target gene expression are typically a direct consequence of preventing NF-κB translocation and DNA binding.

The following table summarizes the expected changes in the expression of representative NF-κB target genes following treatment with a potent and specific NF-κB inhibitor. The data are illustrative and based on typical findings in the literature from studies using techniques like quantitative PCR (qPCR) and RNA-sequencing (RNA-seq).

| Target Gene | Gene Function | Expected Change with NF-κB Inhibitor |

| TNF-α | Pro-inflammatory cytokine | ↓↓↓ |

| IL-6 | Pro-inflammatory cytokine | ↓↓↓ |

| IL-8 (CXCL8) | Chemokine (neutrophil recruitment) | ↓↓↓ |

| ICAM-1 | Cell adhesion molecule | ↓↓ |

| Bcl-xL | Anti-apoptotic protein | ↓↓ |

| IκBα (NFKBIA) | Negative feedback regulator | ↓↓↓ |

| Cyclin D1 | Cell cycle regulator | ↓ |

Arrow notation: ↓ (Slight Decrease), ↓↓ (Moderate Decrease), ↓↓↓ (Strong Decrease)

Experimental Protocols for Studying NF-κB-IN-8 Effects

While specific protocols for "NF-κB-IN-8" are unavailable, the following are detailed, generalized methodologies for assessing the impact of an NF-κB inhibitor on downstream gene expression.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to have a robust NF-κB response, such as HEK293, HeLa, or a macrophage cell line like RAW264.7.

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

-

Inhibitor Pre-treatment: Pre-treat the cells with the NF-κB inhibitor at various concentrations for a predetermined time (e.g., 1 hour) to allow for cellular uptake and target engagement.

-

Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for a time course (e.g., 0, 1, 4, 8, 24 hours). Include vehicle-only and inhibitor-only controls.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the control group.[10]

RNA-Sequencing (RNA-seq)

-

RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR. Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Process the raw sequencing reads, which includes quality control, trimming, and alignment to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated by the NF-κB inhibitor.

Conclusion

The NF-κB signaling pathway is a critical regulator of gene expression in response to a myriad of stimuli. Its central role in inflammation and cell survival has made it a highly sought-after target for drug development. The inhibition of this pathway leads to a broad but selective downregulation of pro-inflammatory and anti-apoptotic genes. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of novel NF-κB inhibitors on downstream gene expression, paving the way for the development of new therapeutics for a range of diseases.

References

- 1. NF-κB subunits direct kinetically distinct transcriptional cascades in antigen receptor-activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. NF-κB-dependent IL-8 induction by prostaglandin E2 receptors EP1 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ashpublications.org [ashpublications.org]

- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 9. Monitoring NF-kappa B transactivation potential via real-time PCR quantification of I kappa B-alpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Structural Analysis of the Bortezomib Binding Site: A Paradigm for NF-κB Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and functional analysis of the binding site of Bortezomib, a potent and selective inhibitor of the 26S proteasome, a critical component of the canonical NF-κB signaling pathway. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, thereby sequestering the NF-κB p50/p65 heterodimer in the cytoplasm and blocking its transcriptional activity. This guide will delve into the quantitative binding data, detailed experimental methodologies, and a visual representation of the relevant biological and experimental workflows. Although the originally requested topic was on a compound identified as "NF-κB-IN-8," no public data exists for such a molecule. Therefore, we have chosen Bortezomib as a well-characterized and clinically relevant exemplar of an indirect NF-κB pathway inhibitor with a wealth of available structural and quantitative data.

Quantitative Binding Data

The interaction between Bortezomib and its target, the 20S proteasome, has been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data available for this interaction.

| Binding Affinity Data | |

| Parameter | Value |

| Ki (Minimum) | 0.6 nM[1] |

| Ki (Maximum) | 9.8 nM[1] |

| IC50 (Minimum) | 0.5 nM[1] |

| IC50 (Maximum) | 3998 nM[1] |

| Crystallographic Data | |

| PDB ID | 2F16[2] |

| Macromolecule | Yeast 20S Proteasome |

| Ligand | Bortezomib |

| Resolution | 2.80 Å[2] |

| Method | X-RAY DIFFRACTION[2] |

| Crystallographic Data | |

| PDB ID | 5LF3[1] |

| Macromolecule | Human 20S Proteasome |

| Ligand | Bortezomib |

| Resolution | 2.10 Å[1] |

| Method | X-RAY DIFFRACTION[1] |

Experimental Protocols

The determination of the structural and quantitative aspects of the Bortezomib-proteasome interaction relies on established biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the 20S proteasome in complex with Bortezomib at atomic resolution.

Methodology:

-

Protein Expression and Purification: The 20S proteasome (from yeast or human sources) is expressed and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified 20S proteasome is co-crystallized with Bortezomib. This involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The structure of the proteasome-Bortezomib complex is then built into the electron density map and refined to yield a final, high-resolution model.[1][2]

Enzyme Inhibition Assays (IC50 and Ki Determination)

Objective: To quantify the inhibitory potency of Bortezomib against the proteasome.

Methodology:

-

Enzyme and Substrate Preparation: Purified 20S proteasome and a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome are prepared in an appropriate assay buffer.

-

Inhibitor Dilution Series: A serial dilution of Bortezomib is prepared.

-

Assay Reaction: The proteasome is pre-incubated with varying concentrations of Bortezomib before the addition of the fluorogenic substrate.

-

Data Acquisition: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the experimental workflow for structural analysis, and the logical relationship of Bortezomib's mechanism of action.

References

The Pursuit of Precision: A Technical Guide to the Discovery and Synthesis of Novel NF-κB Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) family of transcription factors stands as a master regulator of the cellular response to inflammatory signals, stress, and infection.[1][2] Its intricate signaling network governs a vast array of physiological processes, including immunity, cell proliferation, and apoptosis. However, the dysregulation of NF-κB signaling is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease to various forms of cancer.[3][4] This central role in disease has positioned the NF-κB pathway as a critical and intensely pursued target for therapeutic intervention.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel NF-κB inhibitors. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the core signaling pathways, detailed experimental methodologies for inhibitor identification and characterization, and insights into the chemical synthesis and structure-activity relationships of emerging inhibitor classes. By presenting quantitative data in a structured format and visualizing complex processes, this guide aims to facilitate the rational design and development of the next generation of targeted NF-κB therapeutics.

The NF-κB Signaling Pathways: Canonical and Non-Canonical Activation

The activation of NF-κB is primarily controlled through two distinct, yet interconnected, signaling cascades: the canonical and non-canonical pathways. Understanding the molecular intricacies of these pathways is fundamental to identifying strategic points for therapeutic intervention.

The Canonical Pathway

The canonical NF-κB pathway is the most common route of activation, typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs).[5][6] In its inactive state, NF-κB dimers, most commonly the p50/RelA (p65) heterodimer, are sequestered in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[2]

Upon receptor stimulation, a series of downstream signaling events leads to the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[6] The activated IKK complex, predominantly through IKKβ, phosphorylates IκBα at two specific serine residues.[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.[2][5]

The Non-Canonical Pathway

The non-canonical NF-κB pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as B-cell activating factor (BAFF) and lymphotoxin-β (LTβ).[5][9] This pathway is crucial for the development of lymphoid organs and the maturation of B-cells. The key players in this pathway are the NF-κB-inducing kinase (NIK) and IKKα homodimers.

In resting cells, NIK is continuously targeted for degradation. Upon receptor ligation, this degradation is inhibited, leading to the accumulation of NIK.[10] NIK then phosphorylates and activates IKKα homodimers.[9] Activated IKKα, in turn, phosphorylates the p100 subunit of the p100/RelB NF-κB dimer. This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its mature p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of a distinct set of target genes.[5]

Discovery of Novel NF-κB Inhibitors: Experimental Strategies

The identification of novel and specific NF-κB inhibitors relies on a cascade of robust and reproducible experimental assays. High-throughput screening (HTS) of large compound libraries is often the initial step, followed by a series of secondary and mechanistic assays to validate hits and elucidate their mode of action.

High-Throughput Screening (HTS) for NF-κB Inhibitors

HTS platforms are essential for rapidly screening thousands of compounds for their ability to modulate NF-κB activity.[11] A common approach utilizes cell lines engineered to express a reporter gene, such as luciferase or β-lactamase, under the control of an NF-κB-responsive promoter.[12][13]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293, HeLa, or RAW264.7 macrophages) in 96-well or 384-well plates.[9][14]

-

If using a transient transfection system, co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[9]

-

Alternatively, use a stable cell line expressing the NF-κB luciferase reporter.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 1 hour).[14]

-

Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 10 ng/mL) or lipopolysaccharide (LPS) (e.g., 100 ng/mL), for an appropriate duration (e.g., 4-8 hours).[14]

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.[9]

-

Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.[14]

-

If a dual-luciferase system is used, subsequently measure the Renilla luciferase activity for normalization.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Determine the half-maximal inhibitory concentration (IC50) value for active compounds.

-

Mechanistic Assays for Hit Validation

Once initial hits are identified from HTS, a series of more detailed assays are required to confirm their activity and elucidate their mechanism of action.

Experimental Protocol: Western Blot for IκBα Phosphorylation and Degradation

This assay determines if an inhibitor acts upstream in the canonical pathway by preventing the phosphorylation and subsequent degradation of IκBα.

-

Cell Culture, Treatment, and Lysis:

-

Plate cells (e.g., HeLa or ME-180) and grow to confluency.

-

Pre-treat cells with the inhibitor or vehicle control, followed by stimulation with an NF-κB activator (e.g., TNFα) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) or total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on IκBα phosphorylation and degradation.

-

Experimental Protocol: Immunofluorescence for NF-κB (p65) Nuclear Translocation

This imaging-based assay visually confirms whether an inhibitor prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.[12]

-

Treat the cells with the inhibitor and/or stimulus as described for the Western blot protocol.

-

-

Fixation, Permeabilization, and Blocking:

-

Immunostaining:

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire fluorescent images using a fluorescence or confocal microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65, thereby determining the extent of nuclear translocation.

-

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based technique used to detect protein-DNA interactions in vitro. It can be used to determine if an inhibitor directly prevents the binding of NF-κB to its DNA consensus sequence.

-

Preparation of Nuclear Extracts:

-

Treat cells with the inhibitor and/or stimulus.

-

Isolate the nuclei and prepare nuclear extracts containing the activated NF-κB proteins.

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Detect the labeled DNA by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A supershift assay, which includes an antibody specific to an NF-κB subunit, can be performed to confirm the identity of the protein in the complex.

-

Novel NF-κB Inhibitors: A Landscape of Chemical Scaffolds and Mechanisms

The quest for potent and selective NF-κB inhibitors has led to the discovery and synthesis of a diverse array of small molecules and natural products. These compounds target various components of the NF-κB signaling cascade, offering a range of therapeutic strategies.

Quantitative Data on Novel NF-κB Inhibitors

The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the NF-κB response by 50%. The following table summarizes the IC50 values for several recently discovered and well-characterized NF-κB inhibitors.

| Inhibitor | Chemical Class | Target/Mechanism | Assay | Cell Line | IC50 | Reference(s) |

| Z9j | Not Specified | Src/Syk, PI3K/Akt, IKK/IκB pathways | NO Production | RAW 264.7 | 0.079 µM | [1] |

| NSC 676914 | Not Specified | IKKβ | Luciferase Reporter | HEK293 | ~4 µM | [8] |

| Pyxinol derivative 2c | Triterpenoid | Binds to p65 and p50 | NO Production | RAW264.7 | Not explicitly stated, but high activity | [1][6] |

| Triazine derivative 28 | Triazine | DNA binding of NF-κB | EMSA | - | More potent than NI241 | [12] |

| Quinazoline 11q | Quinazoline | NF-κB transcriptional activation | Luciferase Reporter | Jurkat | Potent inhibitor | [12] |

| BAY 11-7082 | Vinyl sulfone | IκBα phosphorylation | IκBα phosphorylation | Tumor cells | 10 µM | [3][11][15] |

| Parthenolide | Sesquiterpene lactone | IKK | Luciferase Reporter | RAW264.7 | Potent inhibitor | [16] |

| MG-132 | Peptide aldehyde | Proteasome | NF-κB activation | - | 3 µM | [2][5][9][17][18] |

| Ecteinascidin 743 | Alkaloid | Not specified | Luciferase Reporter | HEK293 | 20 nM | [1] |

Synthesis of Novel NF-κB Inhibitors

The development of novel NF-κB inhibitors relies on innovative synthetic chemistry to generate diverse chemical scaffolds and optimize their pharmacological properties.

Synthesis of Triazine-Based Inhibitors:

A common starting material for the synthesis of 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms allows for the sequential nucleophilic substitution with various amines, alcohols, or thiols to generate a library of substituted triazines.[18] For example, 2-anilino-4,6-dichloro-1,3,5-triazine (NI241) and its derivatives can be synthesized by reacting cyanuric chloride with the corresponding anilines.[12]

Synthesis of Pyxinol Derivatives:

Pyxinol, a metabolite of ginsenosides, serves as a scaffold for the synthesis of novel anti-inflammatory agents.[6] Modifications at the C-3 position of the pyxinol core have been shown to be crucial for its NF-κB inhibitory activity.[5][6][11] Synthetic strategies often involve the derivatization of the C-3 hydroxyl group to introduce various functional groups.[5][6][11]

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective inhibitors.

Quinazoline Derivatives:

For quinazoline-based NF-κB inhibitors, SAR studies have revealed that a 6-amino-4-phenethylaminoquinazoline skeleton is a key framework for inhibitory activity.[12] The nature of the substituent on the phenethyl moiety at the C-4 position significantly impacts potency, with bulky and lipophilic groups often enhancing activity.[3][12]

β-Carboline Alkaloids:

Studies on β-carboline alkaloids have shown that their ability to inhibit the IKK signaling pathway is a key mechanism for their NF-κB inhibitory effects.[4] Modifications to the tricyclic pyrido[3,4-b]indole ring system can modulate their potency and selectivity.[4]

Conclusion

The NF-κB signaling pathway remains a highly validated and compelling target for the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of the key aspects of NF-κB inhibitor discovery and synthesis, from the fundamental signaling pathways to the detailed experimental protocols and the chemical landscape of emerging inhibitors.

The successful development of future NF-κB inhibitors will depend on a multi-faceted approach that combines high-throughput screening of diverse chemical libraries with rigorous mechanistic validation and sophisticated medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing this critical field of therapeutic research. The continued exploration of novel chemical scaffolds and a deeper understanding of the intricate regulatory mechanisms of the NF-κB pathway will undoubtedly pave the way for the next generation of precision medicines targeting NF-κB-driven diseases.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]

- 10. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The NF-κB Signaling Pathway: A Critical Regulator of Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response. This complex and tightly regulated pathway plays a pivotal role in orchestrating the expression of a multitude of genes involved in inflammation, immunity, cell survival, and proliferation. While essential for host defense against pathogens, dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis.[1] This technical guide provides a comprehensive overview of the NF-κB signaling pathway, its role in inflammatory diseases, quantitative data on its activation, detailed experimental protocols for its study, and its potential as a therapeutic target.

The NF-κB Signaling Pathways: Canonical and Non-Canonical Arms

The NF-κB family of transcription factors consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that are held in an inactive state in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs). The activation of NF-κB is primarily controlled by two distinct signaling pathways: the canonical and the non-canonical pathways.

The Canonical Pathway

The canonical NF-κB pathway is the most well-characterized and is typically associated with acute inflammatory responses. It is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).

The central integrator of the canonical pathway is the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NF-κB essential modulator (NEMO) or IKKγ. Upon stimulation, upstream signaling cascades lead to the activation of the IKK complex, primarily through the action of IKKβ. Activated IKKβ then phosphorylates IκBα, the primary inhibitor of the canonical pathway. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the associated NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, the p50/p65 dimer binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, adhesion molecules, and enzymes involved in the inflammatory process.

Caption: The Canonical NF-κB Signaling Pathway.

The Non-Canonical Pathway

The non-canonical, or alternative, NF-κB pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin-β receptor (LTβR). This pathway is crucial for the development and maintenance of secondary lymphoid organs and for B-cell maturation and survival.

The key kinase in the non-canonical pathway is NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor ligation, this TRAF complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization and accumulation of NIK. NIK then phosphorylates and activates a homodimer of IKKα. The activated IKKα homodimer, in turn, phosphorylates the C-terminus of the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and proteasomal processing of p100, leading to the generation of the mature p52 subunit. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate the expression of genes involved in lymphoid organogenesis and B-cell function.

Caption: The Non-Canonical NF-κB Signaling Pathway.

Role of NF-κB in Inflammatory Diseases

Dysregulated NF-κB activation is a common feature of many chronic inflammatory diseases, contributing to the persistent inflammation and tissue damage that characterize these conditions.

-

Rheumatoid Arthritis (RA): In RA, NF-κB is constitutively active in the synovial tissue, leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that mediate synovial inflammation, pannus formation, and cartilage and bone destruction.[1]

-

Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, NF-κB is activated in intestinal epithelial cells and immune cells in the gut mucosa. This leads to the expression of inflammatory mediators that disrupt the intestinal barrier, promote immune cell infiltration, and perpetuate chronic inflammation.

-

Psoriasis: Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. NF-κB is hyperactivated in both keratinocytes and immune cells in psoriatic lesions, driving the expression of cytokines and chemokines that contribute to the inflammatory cascade and the pathological changes in the skin.[2]

Data Presentation: Quantitative Analysis of NF-κB Activation

The following tables summarize quantitative data on NF-κB activation and the expression of its target genes in various inflammatory diseases. It is important to note that values can vary significantly between studies due to differences in patient populations, sample types, and analytical methods.

Table 1: NF-κB Activation in Inflammatory Diseases

| Disease | Sample Type | Method | Key Finding | Fold Change/Level (vs. Control) | Reference |

| Rheumatoid Arthritis | Synovial Tissue | Immunohistochemistry | Increased nuclear p65 | ~3-5 fold increase | (Hypothetical Data) |

| Inflammatory Bowel Disease | Colonic Biopsies | Western Blot (p-p65) | Elevated phosphorylated p65 | ~2-4 fold increase | (Hypothetical Data) |

| Psoriasis | Skin Biopsies | EMSA | Increased NF-κB DNA binding | ~2.5-6 fold increase | (Hypothetical Data) |

Table 2: Expression of NF-κB Target Genes in Inflammatory Diseases

| Gene | Disease | Sample Type | Method | Fold Change (vs. Control) | Reference |

| TNF-α | Rheumatoid Arthritis | Synovial Fluid | ELISA | ~5-10 fold increase | (Hypothetical Data) |

| IL-6 | Inflammatory Bowel Disease | Serum | ELISA | ~4-8 fold increase | (Hypothetical Data) |

| IL-8 | Psoriasis | Skin Biopsy | qPCR | ~10-20 fold increase | (Hypothetical Data) |

| MMP-3 | Rheumatoid Arthritis | Synovial Fibroblasts | qPCR | ~6-12 fold increase | (Hypothetical Data) |

| ICAM-1 | Inflammatory Bowel Disease | Intestinal Epithelial Cells | Flow Cytometry | ~3-6 fold increase | (Hypothetical Data) |

Experimental Protocols

Studying the NF-κB signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to a specific DNA sequence.

Materials:

-

Nuclear protein extracts from cells of interest.

-

Double-stranded oligonucleotide probe containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel (4-6%).

-

TBE buffer (Tris-borate-EDTA).

Procedure:

-

Prepare nuclear extracts from control and treated cells.

-

Set up the binding reaction on ice by adding the following in order: binding buffer, poly(dI-dC), nuclear extract (5-10 µg). For competition assays, add a 50-100 fold molar excess of unlabeled specific or non-specific competitor oligonucleotide before adding the labeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) after the initial incubation with the probe.

-

Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature for 20-30 minutes.[3][4]

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150V at 4°C until the dye front is near the bottom.[3][4]

-

Transfer the DNA-protein complexes from the gel to a nylon membrane if using a non-radioactive detection method.

-

Detect the labeled probe using an appropriate method (chemiluminescence for biotin, autoradiography for ³²P). A "shifted" band indicates the presence of an NF-κB-DNA complex.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.

Materials:

-

Mammalian cell line of interest.

-

NF-κB luciferase reporter plasmid.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[5][6][7]

-

After 24-48 hours, treat the cells with the desired stimuli to activate the NF-κB pathway.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase assay reagent.[7]

-

Measure the Renilla luciferase activity for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. An increase in relative luciferase activity indicates activation of NF-κB-dependent transcription.

Western Blotting for Phosphorylated IKK and p65

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB pathway, which is indicative of their activation.

Materials:

-

Cell lysates from control and treated cells.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies specific for phosphorylated IKKα/β (Ser176/180) and phosphorylated p65 (Ser536).

-

Primary antibodies for total IKKβ and total p65 for loading controls.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Prepare whole-cell lysates from control and treated cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This technique visualizes the movement of NF-κB p65 from the cytoplasm to the nucleus upon activation.

Materials:

-

Cells grown on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking solution (e.g., 3% BSA in PBS).

-

Primary antibody against p65.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Grow cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with stimuli to induce NF-κB activation.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[8]

-

Block non-specific binding with a blocking solution for 30-60 minutes.[8]

-

Incubate the cells with the primary anti-p65 antibody overnight at 4°C.[8][9]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. In activated cells, the p65 signal will be concentrated in the DAPI-stained nucleus.

Chromatin Immunoprecipitation (ChIP) for NF-κB Binding to Promoters

ChIP is used to determine if NF-κB is bound to the promoter region of a specific gene in vivo.

Materials:

-

Cells of interest.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis and sonication buffers.

-

Antibody against an NF-κB subunit (e.g., p65).

-

Protein A/G magnetic beads or agarose.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

PCR primers for the promoter of the target gene and a negative control region.

Procedure:

-

Cross-link proteins to DNA in live cells by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.[10][11]

-

Quench the cross-linking reaction by adding glycine.[11]

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]

-

Immunoprecipitate the NF-κB-DNA complexes by incubating the sheared chromatin with an anti-p65 antibody overnight at 4°C.[12][13]

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Use quantitative PCR (qPCR) with primers specific to the promoter of the target gene to quantify the amount of precipitated DNA. An enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates NF-κB binding.

Caption: A typical experimental workflow for studying the NF-κB pathway.

Therapeutic Targeting of the NF-κB Pathway

Given its central role in inflammation, the NF-κB pathway is an attractive target for the development of novel anti-inflammatory therapies. Various strategies are being explored to inhibit NF-κB signaling at different levels of the pathway.

-

IKK Inhibitors: Small molecule inhibitors that target the catalytic activity of IKKβ can prevent the phosphorylation and degradation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.

-

Proteasome Inhibitors: By inhibiting the proteasome, these drugs prevent the degradation of IκBα, leading to the sequestration of NF-κB in the cytoplasm.

-

Inhibitors of NF-κB DNA Binding: Molecules that interfere with the ability of NF-κB to bind to DNA can block its transcriptional activity.

-

Targeting Upstream Signaling Components: Inhibiting upstream kinases or adaptor proteins involved in the activation of the IKK complex is another potential therapeutic approach.

However, the ubiquitous nature of NF-κB and its involvement in essential physiological processes, such as immune surveillance and cell survival, present significant challenges for the development of safe and effective NF-κB-targeted therapies. The goal is to develop inhibitors that can selectively target the pathological activation of NF-κB in inflammatory diseases while preserving its beneficial functions.

Caption: Potential points of therapeutic intervention in the NF-κB pathway.

Conclusion

The NF-κB signaling pathway is a critical regulator of inflammation and immunity, and its dysregulation is a key driver of many chronic inflammatory diseases. A thorough understanding of the molecular mechanisms underlying NF-κB activation and its downstream effects is essential for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of NF-κB in disease and to evaluate the efficacy of potential therapeutic interventions. As our knowledge of the intricacies of the NF-κB signaling network continues to grow, so too will our ability to develop more targeted and effective treatments for inflammatory disorders.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. NFκB-Luciferase Reporter Assay [bio-protocol.org]

- 6. bowdish.ca [bowdish.ca]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 9. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 12. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 13. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Targeting NF-κB in Cancer: A Technical Guide

Executive Summary: The Nuclear Factor-kappa B (NF-κB) family of transcription factors represents a critical nexus in the signaling networks that govern cellular responses to stress, inflammation, and immune challenges.[1][2] While essential for normal physiological processes, the aberrant or constitutive activation of NF-κB is a hallmark of many human cancers.[3][4] This hyperactivation drives tumorigenesis by promoting cell proliferation, inhibiting apoptosis, stimulating angiogenesis and metastasis, and conferring resistance to chemotherapy and radiotherapy.[1][3][5][6] Consequently, the NF-κB signaling pathway has emerged as a prime therapeutic target for oncology drug development.[7][8] This technical guide provides an in-depth overview of the NF-κB signaling pathways, their role in cancer, strategies for therapeutic intervention, quantitative data from preclinical studies, and detailed protocols for assessing NF-κB activity.

The NF-κB Signaling Pathways

The NF-κB family in mammals consists of five members: RELA (p65), RELB, c-REL, NFKB1 (p105/p50), and NFKB2 (p100/p52).[3] These proteins form various homo- and heterodimers that are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[9] Two major signaling pathways can lead to NF-κB activation: the canonical and non-canonical pathways.[10][11]

The Canonical Pathway

The canonical pathway is the most common route for NF-κB activation, typically triggered by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 (IL-1), or pathogen-associated molecular patterns (PAMPs).[12] This cascade converges on the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[9] IKKβ-mediated phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome.[9] This liberates the p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[9][11]

Caption: The canonical NF-κB pathway activated by TNFα.

The Non-Canonical Pathway

The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFFR and CD40.[10] This pathway is independent of IKKβ and NEMO, relying instead on the NF-κB-inducing kinase (NIK) and IKKα homodimers.[13] In resting cells, NIK is continuously targeted for proteasomal degradation by a complex involving TRAF3.[13] Upon receptor stimulation, TRAF3 is degraded, leading to the stabilization and accumulation of NIK.[10] NIK then phosphorylates and activates IKKα homodimers, which in turn phosphorylate the C-terminus of the p100 precursor.[3][10] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its mature p52 subunit, leading to the nuclear translocation of p52/RelB heterodimers.[10][13]

Caption: The non-canonical NF-κB pathway activated by BAFF.

Role of Aberrant NF-κB Activation in Cancer

Constitutive NF-κB activity is a common feature in many solid tumors and hematological malignancies, contributing to virtually all of the "hallmarks of cancer".[14][15] This activation can stem from mutations in NF-κB pathway components, chronic inflammation in the tumor microenvironment, or stimulation by oncogenic pathways.[1][3][11]

-

Cell Proliferation and Survival: NF-κB promotes cell proliferation by upregulating genes such as Cyclin D1, and it potently inhibits apoptosis by inducing the expression of anti-apoptotic proteins like BCL-2, BCL-xL, and cIAPs.[15][16][17]

-

Angiogenesis and Metastasis: By controlling the expression of genes like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs), NF-κB facilitates the formation of new blood vessels and the degradation of the extracellular matrix, which are critical steps for tumor growth and invasion.[2][11]

-

Inflammation: NF-κB orchestrates a pro-inflammatory tumor microenvironment by driving the production of cytokines (e.g., TNFα, IL-6) and chemokines, creating a positive feedback loop that sustains its own activation and promotes tumor growth.[2]

-